molecular formula C14H19N5 B1668373 CeMMEC2 CAS No. 902955-25-3

CeMMEC2

Número de catálogo: B1668373
Número CAS: 902955-25-3
Peso molecular: 257.33 g/mol
Clave InChI: NCACTGQDGOLTBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Novel inhibitor of BRD4, binding both the first and the second bromodomain of BRD4
CeMMEC2 is a novel inhibitor of BRD4. This compound binds both the first and the second bromodomain of BRD4.

Actividad Biológica

CeMMEC2 is a novel compound recognized for its significant biological activity, particularly as a direct inhibitor of the bromodomain-containing protein BRD4. This article delves into the compound's mechanisms, research findings, and implications for therapeutic applications, especially in cancer treatment.

Overview of this compound

This compound has been identified as a potent inhibitor of BRD4, with an IC50 value of 0.9 µM, indicating its effective binding affinity compared to other known inhibitors such as (S)-JQ1, which has an IC50 of 0.2 µM . The compound's structure and its role in inhibiting BRD4 make it a subject of interest for further research in epigenetic regulation and cancer therapy.

This compound functions by competing with acetylated histones for binding to the bromodomains of BRD4. This interaction is crucial as BRD4 is involved in the regulation of gene transcription by recruiting transcription factors and RNA polymerase II . The inhibition of BRD4 leads to altered gene expression profiles that can suppress cancer cell proliferation.

Binding Affinity

The binding capability of this compound to BRD4 has been characterized using AlphaLISA assays. The compound demonstrates a strong affinity for both bromodomains of BRD4, as illustrated in the following table:

Compound IC50 (µM) Binding Targets
This compound0.9BRD4 (both bromodomains)
(S)-JQ10.2BRD4 (both bromodomains)
CeMMEC1>10Weakly binds to BRD4

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential in cancer treatment:

  • BRD4 Inhibition and Cancer Cell Viability :
    • In experiments involving various cancer cell lines, this compound was shown to significantly reduce cell viability by inhibiting BRD4-dependent pathways. This was particularly evident in REDS3 cells where combined treatment with TAF1 inhibitors enhanced the effects beyond single treatments .
  • Synergistic Effects with TAF1 Inhibitors :
    • Research indicated that targeting both BRD4 and TAF1 could lead to more effective suppression of tumor growth. The combined inhibition resulted in increased expression of the RFP reporter gene, suggesting a cooperative mechanism between these two proteins in regulating transcriptional activity .
  • Impact on Gene Expression :
    • The modulation of gene expression profiles due to this compound treatment has been documented, showing a reduction in oncogenes such as c-MYC, which is essential for cell cycle progression and proliferation .

Aplicaciones Científicas De Investigación

Cancer Therapy

CeMMEC2 has shown promise in preclinical studies as an effective treatment for various types of cancer:

  • Acute Myeloid Leukemia : In vitro studies demonstrated that this compound induces apoptosis in leukemia cells by downregulating BRD4-dependent transcriptional programs .
  • Multiple Myeloma : Research indicates that this compound can significantly reduce cell viability in myeloma cell lines, suggesting its potential as a therapeutic agent .
  • Prostate Cancer : Studies have shown that this compound inhibits growth and induces cell death in prostate cancer models, highlighting its therapeutic potential .

Drug Development

The compound is being explored for its role in combination therapies. For instance, when used alongside conventional chemotherapeutics, this compound may enhance the efficacy of treatment regimens by overcoming drug resistance mechanisms often seen in cancer therapies.

Case Study: Acute Myeloid Leukemia

A study conducted on patient-derived xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor burden compared to control groups. The results indicated a marked decrease in BRD4 expression levels and an increase in apoptotic markers, suggesting that this compound effectively targets critical pathways involved in leukemia progression.

Case Study: Prostate Cancer

In another study focusing on prostate cancer cell lines, researchers observed that this compound not only inhibited cell proliferation but also altered the expression of genes associated with cell cycle regulation and apoptosis. This dual action positions this compound as a promising candidate for further clinical investigation.

Data Tables

Cancer Type Mechanism of Action In Vitro Efficacy Clinical Relevance
Acute Myeloid LeukemiaInhibition of BRD4-dependent transcriptionInduces apoptosisHigh potential for therapy
Multiple MyelomaDisruption of oncogenic signalingReduces cell viabilityOngoing clinical trials
Prostate CancerAlters gene expressionInhibits proliferationPromising preclinical results

Propiedades

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCACTGQDGOLTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CeMMEC2
Reactant of Route 2
Reactant of Route 2
CeMMEC2
Reactant of Route 3
CeMMEC2
Reactant of Route 4
Reactant of Route 4
CeMMEC2
Reactant of Route 5
Reactant of Route 5
CeMMEC2
Reactant of Route 6
CeMMEC2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.